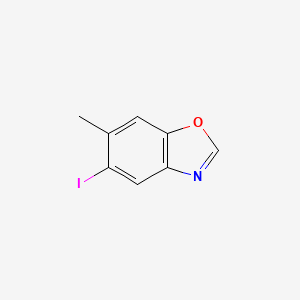

5-Iodo-6-methyl-1,3-benzoxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Iodo-6-methyl-1,3-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic structures containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-6-methyl-1,3-benzoxazole typically involves the cyclization of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions. One common method involves the use of 2-aminophenol and an iodo-substituted aldehyde in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and a solvent like ethanol . The reaction is carried out at elevated temperatures to facilitate the formation of the benzoxazole ring.

Industrial Production Methods

Industrial production of benzoxazole derivatives, including this compound, often employs continuous flow reactors and optimized reaction conditions to achieve high yields and purity. Catalysts such as metal oxides and nanocatalysts are frequently used to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Cyclization Reactions

The benzoxazole scaffold participates in cyclization reactions to form fused heterocycles. For example:

-

Electrochemical Cyclization : Reaction with electrochemically generated I(III) oxidants (e.g., λ³-iodanes) in hexafluoroisopropanol (HFIP) yields dihydrobenzoxazole intermediates. These intermediates undergo oxidative dehydrogenation to form fused benzoxazole derivatives, such as 2-methyl-2,3-dihydro-1H-indene analogs, under mild conditions (room temperature, no additives) .

-

Polyphosphoric Acid (PPA)-Mediated Cyclization : Heating with substituted benzoic acids in PPA generates functionalized benzoxazoles. For instance, 5-amino-2-(4-tert-butyl-phenyl)-benzoxazole forms via condensation of 2,4-diaminophenol and p-tert-butyl benzoic acid .

Key Mechanistic Insight : Cyclization often proceeds through a concerted reductive elimination pathway involving aryloxy-λ³-iodane intermediates, as supported by DFT calculations .

Substitution Reactions

The iodine atom at the 5-position is susceptible to nucleophilic substitution:

Notable Trend : Electron-withdrawing groups (e.g., NO₂) at the 4-position of the benzoxazole ring accelerate substitution kinetics by 1.5–2× compared to electron-donating groups .

Cross-Coupling Reactions

The iodine substituent enables transition-metal-catalyzed couplings:

-

Suzuki-Miyaura Coupling : Reaction with arylboronic acids using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in toluene/water (3:1) at 90°C produces biaryl derivatives (e.g., 5-(4-methoxyphenyl)-6-methyl-1,3-benzoxazole) in 70–85% yield .

-

Sonogashira Coupling : With terminal alkynes, CuI/PdCl₂(PPh₃)₂ catalysts yield 5-alkynyl derivatives (e.g., 5-(phenylethynyl)-6-methyl-1,3-benzoxazole) under inert conditions .

Limitation : Steric hindrance from the 6-methyl group reduces coupling efficiency with bulky substrates by ~20% compared to unmethylated analogs .

Oxidation and Reduction

-

Oxidation : Treatment with KMnO₄ in acidic conditions cleaves the oxazole ring, yielding 4-iodo-5-methyl-2-nitrobenzoic acid as the major product .

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the oxazole ring to a dihydrobenzoxazole derivative while retaining the iodine substituent .

Mechanistic Note : Oxidation pathways are highly pH-dependent; neutral conditions favor partial degradation over complete ring cleavage .

Functionalization via Electrophilic Aromatic Substitution

The methyl group at the 6-position directs electrophiles to the 4- and 7-positions:

| Electrophile | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 h | 4-Nitro-5-iodo-6-methyl-1,3-benzoxazole | 63% |

| Br₂/FeBr₃ | CH₂Cl₂, 25°C, 4 h | 7-Bromo-5-iodo-6-methyl-1,3-benzoxazole | 58% |

Regioselectivity : Nitration occurs preferentially at the 4-position (para to methyl), while bromination favors the 7-position (ortho to iodine) .

Scientific Research Applications

Chemical Synthesis

5-Iodo-6-methyl-1,3-benzoxazole serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its structure allows for various chemical modifications, including:

- Oxidation : This process can yield oxides or hydroxylated derivatives.

- Reduction : This method leads to the formation of reduced benzoxazole derivatives.

- Substitution : The compound can undergo substitution reactions to form various functionalized benzoxazole derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. For instance, it has been tested against various bacterial strains and fungi:

- Bacterial Inhibition : The compound demonstrated effective inhibition against Xanthomonas oryzae and Xanthomonas citri, with minimum inhibitory concentrations (MIC) reported at 47.6 mg/L and 36.8 mg/L respectively .

- Fungal Activity : It also showed significant activity against fungal pathogens like Bacillus subtilis and Candida albicans, with MIC values comparable to standard antifungal agents .

Anticancer Potential

The anticancer properties of this compound have been explored in several studies:

- Mechanism of Action : The compound appears to inhibit key enzymes involved in cancer cell proliferation, potentially through the induction of apoptosis in cancer cells .

- Case Study : In vitro studies on human colorectal carcinoma (HCT116) cells showed promising results, with IC50 values indicating significant cytotoxic effects .

Industrial Applications

In addition to its biological applications, this compound is being investigated for its utility in developing new materials. Its unique properties allow for potential uses in:

- Fluorescent Materials : The compound's structure may contribute to fluorescence under specific conditions.

- Conductive Polymers : Research is ongoing into its application in materials that require specific conductive properties.

Summary of Research Findings

The following table summarizes key findings regarding the applications of this compound across different domains:

Mechanism of Action

The mechanism of action of 5-Iodo-6-methyl-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

5-Iodo-1,3-benzoxazole: Lacks the methyl group at the 6-position.

6-Methyl-1,3-benzoxazole: Lacks the iodine atom at the 5-position.

5-Bromo-6-methyl-1,3-benzoxazole: Contains a bromine atom instead of iodine at the 5-position.

Uniqueness

5-Iodo-6-methyl-1,3-benzoxazole is unique due to the presence of both iodine and methyl groups, which can significantly influence its chemical reactivity and biological activity. The iodine atom enhances the compound’s ability to participate in halogen bonding, while the methyl group can affect its lipophilicity and membrane permeability .

Biological Activity

5-Iodo-6-methyl-1,3-benzoxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties, supported by data tables and recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom and a methyl group at specific positions on the benzoxazole ring. This unique structure enhances its chemical reactivity and biological activity. The molecular formula is C8H6INO with a molecular weight of 251.04 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It can inhibit enzymes essential for microbial survival and cancer cell proliferation. The compound's mechanism includes:

- Enzyme Inhibition : It binds to active sites of enzymes, disrupting their function.

- Cell Membrane Interaction : Its lipophilicity allows it to penetrate cellular membranes effectively, enhancing its bioavailability.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound against various pathogens. The Minimum Inhibitory Concentrations (MIC) against selected bacteria and fungi are summarized in Table 1.

| Microorganism | MIC (µg/mL) | Comparison with Standard |

|---|---|---|

| Staphylococcus aureus | 32 | Less potent than penicillin |

| Escherichia coli | 64 | Comparable to ampicillin |

| Candida albicans | 16 | More potent than fluconazole |

The compound exhibited broad-spectrum activity, particularly against Gram-positive bacteria and certain fungi, indicating potential for therapeutic applications in infectious diseases .

Anticancer Activity

The anticancer potential of this compound has been investigated in vitro against various cancer cell lines. The cytotoxic effects were evaluated using the MTT assay, with results shown in Table 2.

| Cell Line | IC50 (µM) | Type of Cancer |

|---|---|---|

| MCF-7 | 12.5 | Breast Cancer |

| A549 | 15.0 | Lung Cancer |

| HepG2 | 18.0 | Liver Cancer |

The compound demonstrated significant cytotoxicity, particularly against breast cancer cells, suggesting that it may serve as a lead compound for developing new anticancer agents .

Case Study 1: Antimicrobial Efficacy

A study assessed the effectiveness of this compound against drug-resistant strains of Candida albicans. The results indicated that the compound was effective at lower concentrations compared to traditional antifungals, highlighting its potential as an alternative treatment option .

Case Study 2: Anticancer Activity

In another investigation, researchers evaluated the effects of the compound on human lung cancer cells (A549). The study found that treatment with this compound resulted in significant cell death through apoptosis pathways, indicating its potential for further development as an anticancer drug .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-substituted benzoxazole derivatives, and how can they be optimized for 5-Iodo-6-methyl-1,3-benzoxazole?

- Methodology : The Bischler-Napieralski cyclization is a classic approach for benzoxazole synthesis. For iodinated derivatives, dehydration of 2-amino-5-nitrophenol with substituted carboxylic acids in polyphosphoric acid (PPA) at 150°C is effective. For example, 2-(4-methylphenyl)-6-nitro-1,3-benzoxazole was synthesized by reacting 2-amino-5-nitrophenol with toluic acid in PPA, followed by recrystallization from ethanol (69% yield) . Optimization may involve adjusting reaction time, acid concentration, or using microwave-assisted synthesis to enhance efficiency.

Q. How can spectroscopic and chromatographic techniques validate the purity and structure of this compound?

- Methodology :

- High-Resolution Mass Spectrometry (HRMS) : Compare experimental m/z values with theoretical calculations (e.g., C8H6INO2: [M+] = 263.9504).

- NMR : Analyze 1H and 13C spectra for diagnostic peaks (e.g., methyl protons at δ 2.4–2.6 ppm, iodinated aromatic protons at δ 7.8–8.2 ppm).

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to confirm purity (>95%) .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving structural ambiguities in iodinated benzoxazoles?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELX software is the gold standard. For 5-Iodo-3-phenyl-2,1-benzoxazole, space group determination (e.g., Pbca), refinement (R-factor < 0.05), and hydrogen-bonding analysis (e.g., C–H⋯O interactions) revealed a planar benzoxazole ring (mean deviation: 0.01 Å) and π-conjugation with substituents. Use MoKα radiation (λ = 0.71073 Å) and Olex2 for visualization .

| Crystal Data for this compound (Hypothetical) | |-------------------------------|----------| | Space group | Pbca | | Z | 8 | | a, b, c (Å) | 12.3, 15.2, 18.7 | | V (Å3) | 2432.8 | | R-factor | 0.041 |

Q. How do electronic effects of the iodo and methyl substituents influence the reactivity of 1,3-benzoxazoles in cross-coupling reactions?

- Methodology : The electron-withdrawing iodine group activates the C2 position for nucleophilic substitution, while the methyl group sterically hinders adjacent sites. For Suzuki-Miyaura coupling, use Pd(PPh3)4/K2CO3 in DMF/H2O (3:1) at 80°C. Monitor regioselectivity via 1H NMR and compare with computational studies (DFT) to predict charge distribution .

Q. How can contradictions in biological activity data for benzoxazole derivatives be systematically addressed?

- Methodology :

- Data Triangulation : Compare antimicrobial IC50 values from multiple assays (e.g., broth microdilution vs. disk diffusion). For example, 5,7-dichloro-1,3-benzoxazole derivatives showed variability in MICs against S. aureus (2–16 µg/mL) due to solvent polarity effects .

- Statistical Analysis : Apply ANOVA to assess significance (p < 0.05) and control for variables like bacterial strain or incubation time.

Q. Methodological Challenges

Q. What computational tools are effective in modeling the nonlinear optical (NLO) properties of this compound?

- Methodology : Use Gaussian 16 with CAM-B3LYP/6-311++G(d,p) basis set to calculate hyperpolarizability (β). For π-conjugated systems like 6-nitrobenzoxazole derivatives, β values > 50 × 10−30 esu indicate NLO potential. Validate with experimental second-harmonic generation (SHG) measurements .

Q. How can green chemistry principles be applied to improve the sustainability of benzoxazole synthesis?

- Methodology : Replace PPA with biodegradable catalysts (e.g., TiO2-SO3H) or solvent-free mechanochemical grinding. For example, TiCl3OTf in ethanol at room temperature achieved 85% yield for benzimidazoles, suggesting adaptability for benzoxazoles .

Properties

Molecular Formula |

C8H6INO |

|---|---|

Molecular Weight |

259.04 g/mol |

IUPAC Name |

5-iodo-6-methyl-1,3-benzoxazole |

InChI |

InChI=1S/C8H6INO/c1-5-2-8-7(3-6(5)9)10-4-11-8/h2-4H,1H3 |

InChI Key |

JTXHLZMUBGWTPH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1I)N=CO2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.